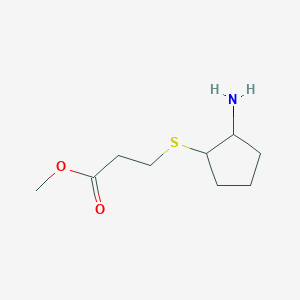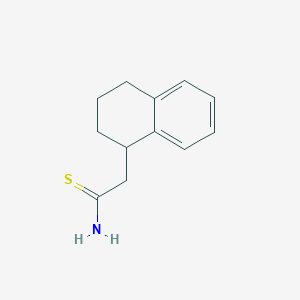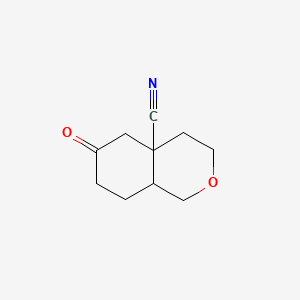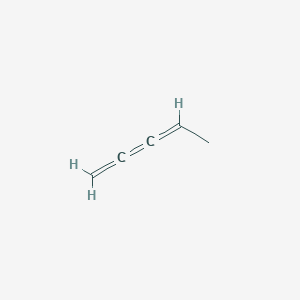
Methyl 3-((2-aminocyclopentyl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a unique structure with a sulfanyl group attached to a cyclopentyl ring, which is further connected to a propanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate typically involves the reaction of 2-aminocyclopentanethiol with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the thiol group to the acrylate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: N-substituted derivatives.
Scientific Research Applications
Methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate has garnered interest in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-aminocyclohexyl)sulfanyl]propanoate
- Methyl 3-[(2-aminocyclooctyl)sulfanyl]propanoate
Uniqueness
Methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate is unique due to its specific ring size and the presence of both an amino and a sulfanyl group. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H17NO2S |
|---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
methyl 3-(2-aminocyclopentyl)sulfanylpropanoate |
InChI |
InChI=1S/C9H17NO2S/c1-12-9(11)5-6-13-8-4-2-3-7(8)10/h7-8H,2-6,10H2,1H3 |
InChI Key |
GRWSFVXBDCMKEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSC1CCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride](/img/structure/B13520122.png)
![1-morpholin-4-yl-3-[4-oxo-3-[4-(piperazin-1-ylmethyl)phenyl]-1H-indeno[1,2-c]pyrazol-5-yl]urea;dihydrochloride](/img/structure/B13520125.png)








![Tert-butyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13520181.png)



